molecular formula C12H15FN2O3 B13646182 4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine

4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine

Cat. No.: B13646182
M. Wt: 254.26 g/mol
InChI Key: PPPZBHGHOGBOEF-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a 3-fluoro-5-nitrophenyl group and two methyl groups at the 2 and 6 positions

Properties

Molecular Formula

C12H15FN2O3

Molecular Weight

254.26 g/mol

IUPAC Name

4-(3-fluoro-5-nitrophenyl)-2,6-dimethylmorpholine

InChI

InChI=1S/C12H15FN2O3/c1-8-6-14(7-9(2)18-8)11-3-10(13)4-12(5-11)15(16)17/h3-5,8-9H,6-7H2,1-2H3

InChI Key

PPPZBHGHOGBOEF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=CC(=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine generally involves nucleophilic aromatic substitution (S_NAr) on a suitably activated fluoronitrobenzene derivative with 2,6-dimethylmorpholine as the nucleophile. The nitro group acts as an electron-withdrawing group, activating the aromatic ring towards nucleophilic substitution at the fluorine position.

Typical Reaction Conditions

  • Starting Materials : 3-fluoro-5-nitrohalobenzene (commonly fluoronitrobenzene derivatives) and 2,6-dimethylmorpholine.
  • Solvent : Polar aprotic solvents such as N,N-dimethylformamide (DMF) are typically used to dissolve both reagents and facilitate nucleophilic substitution.
  • Base : Triethylamine or potassium carbonate is often added to neutralize the acid generated and promote the reaction.
  • Temperature and Time : The reaction is usually performed at room temperature to moderate heating (e.g., 80 °C) for extended periods (e.g., 18 hours), ensuring complete conversion.

Detailed Procedure Example

One representative preparation method reported involves the following steps:

Step Reagents and Conditions Description
1 3-fluoro-5-nitrofluorobenzene, 2,6-dimethylmorpholine, triethylamine, DMF Mix 0.1 M solution of 3-fluoro-5-nitrofluorobenzene with 2 equivalents of triethylamine and 1 equivalent of 2,6-dimethylmorpholine in DMF. Stir the mixture at room temperature or slightly elevated temperature (~80 °C) for 18 hours.
2 Work-up Dilute the reaction mixture with water, extract with ethyl acetate, dry over magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
3 Purification The crude product may be purified by recrystallization or chromatography, depending on purity requirements.

This method yields the target compound with satisfactory purity and yield, suitable for further biological evaluation or chemical transformations.

Mechanistic Considerations

The nucleophilic aromatic substitution proceeds via the following mechanism:

  • The lone pair on the nitrogen of 2,6-dimethylmorpholine attacks the electron-deficient aromatic carbon bearing the fluorine substituent.
  • The presence of the nitro group ortho or para to the fluorine significantly stabilizes the Meisenheimer complex intermediate.
  • Fluoride ion is displaced, resulting in the formation of the C-N bond.

The steric hindrance from the 2,6-dimethyl substituents on the morpholine ring may influence the reaction rate and regioselectivity, but the strong electron-withdrawing effect of the nitro group facilitates the substitution.

Alternative Synthetic Approaches

While the direct S_NAr method is the most straightforward, other approaches reported in related compound syntheses include:

However, these methods are less commonly used due to increased complexity and lower overall yields.

Data Table: Summary of Preparation Methods

Method Starting Materials Reagents/Conditions Yield (%) Notes
Nucleophilic Aromatic Substitution (S_NAr) 3-fluoro-5-nitrofluorobenzene + 2,6-dimethylmorpholine DMF, triethylamine, RT to 80 °C, 18 h 70-85% Most common, straightforward, moderate to good yields
Halogen Exchange + Amination 3-bromo-5-nitrobenzene → fluoride intermediate + morpholine Multiple steps, DMF, reflux Variable, lower More complex, less efficient
Stepwise Functional Group Transformations Nitroaniline derivatives + morpholine ring closure Various organic solvents, reflux Variable Less common, used for analog synthesis

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

    Cyclization: The morpholine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) and various nucleophiles can be used.

    Cyclization: Catalysts such as Lewis acids can facilitate cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield a variety of substituted morpholine derivatives.

Scientific Research Applications

4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can form strong interactions with biological molecules. The morpholine ring provides a stable scaffold for these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorophenylboronic acid
  • 4-Fluorophenylboronic acid
  • 3-Fluorobenzeneboronic acid

Comparison

4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine is unique due to the presence of both a nitro group and a fluorine atom on the phenyl ring, combined with the morpholine ring structure. This combination of features is not commonly found in other similar compounds, making it a valuable compound for specific applications in research and industry.

Biological Activity

4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine, a compound with a unique structural configuration, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in medicine, and relevant research findings.

  • Molecular Formula : C12H15FN2O3
  • Molecular Weight : 254.2575 g/mol
  • CAS Number : 1955474-28-8

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules. The presence of fluorine and nitro groups enhances its binding affinity to various targets, influencing several biological pathways:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and affecting metabolic processes.
  • Receptor Modulation : It has the potential to interact with various receptors, altering their function and downstream signaling pathways.
  • Cellular Pathway Alteration : The compound can affect signal transduction pathways, leading to changes in cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli4
Acinetobacter baumannii4

Anticancer Activity

The compound is also being explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Further investigations are required to elucidate the precise mechanisms involved.

Case Studies

  • In Vivo Efficacy Against Bacterial Infections
    A study demonstrated the in vivo efficacy of the compound in a mouse model infected with vancomycin-intermediate S. aureus. The results indicated a significant reduction in bacterial load, showcasing its potential as an effective antibacterial agent .
  • Anticancer Mechanisms
    In vitro studies have indicated that this compound can inhibit cancer cell proliferation through the modulation of apoptosis-related proteins. These findings highlight its potential therapeutic application in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine?

  • Methodological Answer : The synthesis of this compound can be approached via nucleophilic aromatic substitution or cyclization reactions. For example, substituting a halogen atom on a fluoronitrophenyl precursor with a morpholine derivative is a viable pathway. Purification typically involves column chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures to isolate high-purity product . Key intermediates like fluoronitrophenol derivatives (e.g., 3-fluoro-4-nitrophenol) may serve as starting materials, as their synthesis and handling are well-documented .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the morpholine ring structure and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy can identify functional groups like nitro (-NO₂) and morpholine C-O-C stretches. For crystalline samples, X-ray diffraction provides unambiguous structural confirmation, though this requires high-quality single crystals .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

  • Methodological Answer : The compound’s solubility is influenced by the nitro group and morpholine ring. Polar aprotic solvents (e.g., DMSO, DMF) are recommended for dissolution in biological assays. Stability testing under varying pH (e.g., 4–9) and temperature (e.g., 25°C vs. 4°C) is essential; accelerated degradation studies using HPLC can identify decomposition products. Related fluoronitrophenol derivatives exhibit thermal stability up to 75–95°C, suggesting similar behavior for the target compound .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound?

  • Methodological Answer : SAR studies require systematic variation of substituents (e.g., replacing fluorine with other halogens, modifying the nitro group’s position) followed by in vitro bioassays. Computational docking using software like AutoDock Vina can predict binding affinities to target proteins. Parallel synthesis of analogs (e.g., pyridinyl instead of phenyl) and comparative activity profiling (e.g., IC₅₀ measurements) help identify critical structural motifs .

Q. What methodologies are appropriate for investigating this compound's interactions with enzymatic targets?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics and thermodynamics. Enzyme inhibition assays (e.g., fluorometric or colorimetric substrates) under controlled pH and temperature conditions are standard. For receptor targets, radioligand displacement assays using tritiated ligands (e.g., [³H]-GTPγS for GPCRs) provide affinity data. Cross-validation with CRISPR-engineered cell lines (knockout models) confirms target specificity .

Q. How should researchers address discrepancies in biological activity data across different experimental models?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration) or compound stability. Standardize protocols by using reference compounds (e.g., known enzyme inhibitors) and replicate experiments across models (e.g., primary cells vs. immortalized lines). Analytical challenges, such as detecting low-concentration metabolites via LC-MS/MS, must be addressed to rule out degradation artifacts . Multivariate statistical analysis (e.g., PCA) can identify confounding variables .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Methodological Answer : Pharmacokinetic profiling (e.g., plasma half-life, Cₘₐₓ) in rodent models guides formulation adjustments. Prodrug strategies (e.g., esterification of morpholine oxygen) or nanoencapsulation (liposomes, PLGA nanoparticles) enhance solubility and tissue penetration. Comparative metabolomics identifies major metabolic pathways (e.g., CYP450-mediated oxidation) for targeted structural modifications .

Data Analysis and Validation

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

  • Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with computational predictions (DFT-based chemical shift calculations). For crystallographic ambiguities, refine diffraction data with software like SHELXL and validate against known morpholine derivatives . Collaborative peer review of raw data ensures methodological rigor .

Q. What computational tools are suitable for modeling the compound’s reactivity in synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict reaction intermediates and transition states. Solvent effects are modeled using the Conductor-like Screening Model (COSMO). Retro-synthetic analysis via tools like Chematica identifies feasible pathways based on bond dissociation energies and steric effects .

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